

Common issues with temperature control on a Velp AREC.X heating plate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Veltec*

Cat. No.: *B1166048*

[Get Quote](#)

Velp AREC.X Heating Plate Technical Support Center

Welcome to the technical support center for the Velp AREC.X heating plate. This guide is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues with temperature control.

Frequently Asked Questions (FAQs)

Q1: My AREC.X heating plate is overshooting the set temperature. What can I do?

A1: Temperature overshoot can be minimized by adjusting the thermoregulation mode. The AREC.X offers two modes: 'FIn' for optimized temperature control with minimal overshoot and 'FAS' for a fast temperature rise which may increase overshoot.[\[1\]](#) For sensitive applications, select the 'FIn' mode.

Experimental Protocol for Setting Thermoregulation Mode:

- Power on the AREC.X.
- While the display shows the software version, turn the heating control knob from minimum to maximum twice to enter the setting mode.
- Rotate the heating control knob to navigate to the 'OPt. P10' menu.[\[1\]](#)

- Turn the right knob to select 'FIn' for fine-tuned temperature control, which is recommended to minimize overshoot.[2]
- Do not touch the knob for 4 seconds to allow the new setting to be saved. The display will show "End".
- Restart the instrument to apply the new settings.[1]

Q2: The temperature on the display is fluctuating and not stable. How can I fix this?

A2: Temperature stability is crucial for reproducible experiments. If you are experiencing fluctuations, consider the following:

- Use an External Probe: For precise temperature control of the liquid, it is highly recommended to use a Pt100 external probe or a VTF digital thermoregulator.[3][4][5][6] The AREC.X plate itself can reach up to 550 °C, but direct liquid temperature control provides much higher accuracy.[2][3][5][7]
- Ensure Proper Probe Placement: The external probe must be correctly submerged in the sample liquid. Improper placement can lead to inaccurate readings and fluctuations.
- Select the 'FIn' Mode: As with temperature overshoot, the 'FIn' thermoregulation mode provides better stability compared to the 'FAS' mode.[1][2]

Q3: The heating plate is not reaching the set temperature or is heating too slowly.

A3: A slow temperature increase can be due to several factors. Check for the 'AL6' error code, which specifically indicates a slow temperature increase read by the external probe.[1] If this error is present, ensure the external probe is correctly positioned within the sample. Additionally, for faster heating, you can select the 'FAS' thermoregulation mode, but be aware of the potential for temperature overshoot.[1][2]

Q4: I am seeing an error code on the display. What does it mean?

A4: The AREC.X displays several error codes to indicate specific issues. After an error, the heating and stirring functions are automatically stopped. To clear the error, you may need to restart the instrument. If the alarm persists, contact Velp Scientifica's technical service.[1][2]

Troubleshooting Guide

Error Code Interpretation and Solutions

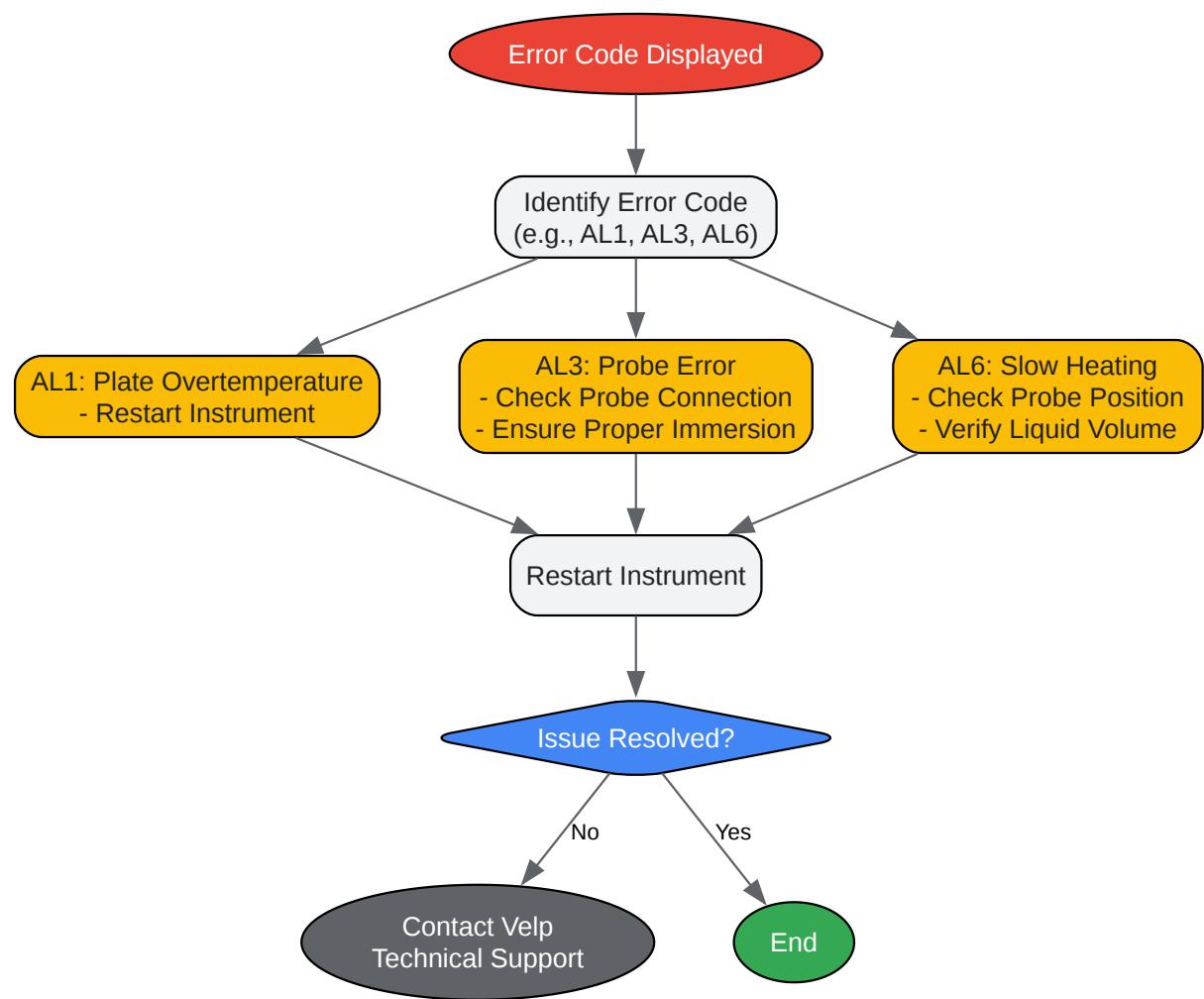
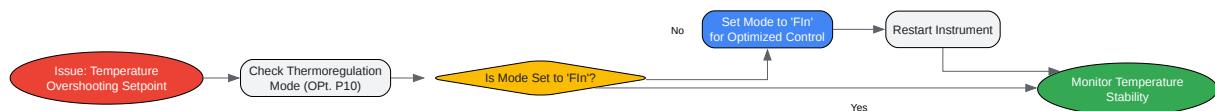
Error Code	Description	Recommended Actions
AL1	Heating plate overtemperature or thermocouple out of range. [1] [8]	1. Turn off and restart the instrument. 2. If the error persists, the internal thermocouple may be faulty. Contact technical support.
AL2	Excessive heating time. [1] [2]	1. Check if the heating plate is properly in contact with the vessel. 2. Ensure the set temperature is within the instrument's capabilities.
AL3	External probe overtemperature or probe disconnected. [1]	1. Verify that the external probe is securely connected. 2. Ensure the probe is properly immersed in the liquid. 3. Check if the set temperature exceeds the probe's limit (250 °C for Pt100, 300 °C for VTF). [3] [5]
AL4	Plate temperature is too high or the probe is disconnected while the instrument is on. [1] [2]	1. Immediately turn off the instrument. 2. Check the connection of the external probe. 3. Allow the plate to cool down before restarting.
AL6	Slow temperature increase detected by the external probe. [1]	1. Ensure the probe is correctly positioned in the sample. 2. Check for adequate liquid volume.
AL7	Fast temperature decrease detected by the external probe. [1]	1. This may occur if a cold sample is added. Allow the temperature to stabilize. 2. Ensure the probe remains immersed in the liquid.

Temperature Calibration and Verification

For applications requiring high precision, regular temperature verification and calibration are recommended.

Experimental Protocol for Temperature Verification:

- Place a beaker with a suitable liquid (e.g., silicone oil for high temperatures) on the center of the heating plate.
- Place a calibrated reference thermometer and the AREC.X's external temperature probe into the liquid, ensuring they are close to each other but not touching the bottom or sides of the beaker.
- Set the AREC.X to the desired temperature and allow the system to stabilize.
- Compare the temperature reading of the reference thermometer with the reading from the AREC.X display.
- If there is a significant discrepancy, a probe calibration may be necessary.



Experimental Protocol for External Probe Calibration:

- Enter the setting mode as described in the A1 of the FAQ section.
- Navigate to the 'CAL. P10' menu.[\[1\]](#)[\[2\]](#)
- Using the right knob, you can adjust the temperature reading by ± 10 °C in 0.1 °C increments to match the reading of your calibrated reference thermometer.[\[1\]](#)
- Wait for 4 seconds for the setting to be saved.
- Restart the instrument.

Quantitative Data Summary

Parameter	Specification
Heating Plate Temperature Range	Room temperature to 550 °C[2][3][5][7]
Temperature Control Accuracy with Pt100 Probe	± 1.0 °C[3]
Temperature Control Accuracy with VTF Digital Thermoregulator	± 0.5 °C[3][5]
Thermoregulation Range with Pt100 Probe	Room temperature to 250 °C[3][5]
Thermoregulation Range with VTF Digital Thermoregulator	Room temperature to 300 °C[5][9]
Probe Calibration Adjustment Range	-10 °C to +10 °C[1][2]

Visual Troubleshooting Workflows

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Setting Mode; Error And Warning Messages - Velp Scientifica AREC.X Instruction Manual [Page 11] | ManualsLib [manualslib.com]
- 2. velp.com [velp.com]
- 3. velp.com [velp.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Velp Scientifica F20500554 - AREC.X Digital Ceramic Hot Plate Stirrer (230 V / 50-60 Hz) | TEquipment [tequipment.net]
- 6. Hotplate Stirrer [velp.com]
- 7. velp.com [velp.com]
- 8. Disposal; Error Messages - Velp Scientifica AREC.X Operating Manual [Page 26] | ManualsLib [manualslib.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- To cite this document: BenchChem. [Common issues with temperature control on a Velp AREC.X heating plate.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166048#common-issues-with-temperature-control-on-a-velp-arec-x-heating-plate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com